

Ji-101: A Multi-Kinase Inhibitor Targeting the Tumor Microenvironment

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ji-101**, a novel, orally available multi-kinase inhibitor, and its role in modulating the tumor microenvironment. **Ji-101** selectively targets key receptor tyrosine kinases involved in tumor angiogenesis and proliferation: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR- β), and Ephrin type-B receptor 4 (EphB4).[1][2] This document consolidates preclinical and clinical data on **Ji-101**, offering insights into its mechanism of action, pharmacological profile, and therapeutic potential.

Core Mechanism of Action

Ji-101 exerts its anti-tumor effects primarily through the inhibition of angiogenesis, a critical process for tumor growth and metastasis.[3] By targeting VEGFR-2, PDGFR-β, and EphB4, **Ji-101** disrupts multiple stages of blood vessel formation within the tumor.[3] Notably, the inhibition of EphB4 distinguishes **Ji-101** from many other angiogenesis inhibitors, suggesting a novel mechanism of action.[1][2] In certain tumor types, such as head and neck cancer, where EphB4 may have a direct role in tumor cell proliferation, **Ji-101** may also exert direct anti-proliferative effects.[4][5]

Preclinical Pharmacology

In preclinical studies, **Ji-101** demonstrated potent and selective inhibition of its target kinases.



In Vitro Activity

Ji-101 showed high potency against VEGFR-2, EphB4, and PDGFR in both enzymatic and cell-based assays, with a Kd of less than 100 nM for these targets.[4] A broad kinase screen of 445 kinases revealed that **Ji-101** is highly selective for angiogenic kinases.[4]

In Vivo Efficacy

Preclinical in vivo testing was conducted in mouse, rat, guinea pig, and dog models.[4][5] In a mouse xenotransplant model using MDA-MB-231 human breast cancer cells, the combination of **Ji-101** with paclitaxel resulted in greater efficacy than either agent alone, with no increase in toxicity.[4]

Clinical Development

Ji-101 has been evaluated in Phase 1 and early Phase 2 clinical trials in patients with advanced solid tumors.

Pharmacokinetics and Safety

In a Phase 1 dose-escalation study (NCT00842335), **Ji-101** was administered orally to patients with advanced solid tumors at doses of 100 mg, 200 mg, and 400 mg once daily (QD), as well as 200 mg twice daily (BID).[4][6] The drug was generally well-tolerated, with no dose-limiting toxicities observed in the initial cohorts.[4] Common adverse events included manageable hypertension, nausea, and abdominal pain.[1][2] A short duration of hand-foot syndrome was noted at the 400 mg dose level.[4]

A pilot study (NCT01149434) evaluated **Ji-101** as a single agent and in combination with everolimus.[1][2][3] In the combination arm, **Ji-101** was found to increase the exposure of everolimus by approximately 22%, indicating a potential drug-drug interaction.[1][2]

Clinical Efficacy

In the Phase 1 study, some patients received multiple cycles of treatment, with five patients remaining on the study at the time of reporting.[4] In the pilot study of **Ji-101** in combination with everolimus and as a single agent in an ovarian cancer expansion cohort, the majority of patients had stable disease at the first two-month restaging scans.[1][2][7] However, no objective responses according to RECIST criteria were observed in this heavily pre-treated



patient population.[1][2][7] One Phase 1/2 trial (NCT00842335) was terminated due to a lack of efficacy.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **Ji-101**.

Parameter	Value	Assay/Study	Reference
Molecular Weight	466 D	-	[4][5]
In Vitro Potency (Kd)	<100 nM	Enzymatic and cell- based assays against VEGFR2, EphB4, and PDGFR	[4]
Kinase Selectivity	23 out of 445 kinases with Kd < 3 μM	Ambit KinomeScan	[4]

Table 1: Preclinical Characteristics of **Ji-101**.



Trial Identifier	Phase	Patient Population	Dosing Regimens	Key Outcomes	Reference
NCT0084233 5	1/2	Advanced Solid Tumors	100 mg, 200 mg, 400 mg QD; 200 mg BID	MTD determination ; Well- tolerated; Terminated for lack of efficacy	[4][6][7]
NCT0114943 4	Pilot	Advanced Solid Tumors (PK cohort); Ovarian Cancer (PD cohort)	PK Cohort: 10 mg everolimus +/- 200 mg JI- 101; PD Cohort: 200 mg JI-101 BID	Well- tolerated; Majority had stable disease; No objective responses; 22% increase in everolimus exposure	[1][2][3]

Table 2: Summary of **Ji-101** Clinical Trials.

Experimental Protocols In Vitro Kinase Inhibition Assays

Detailed protocols for the specific enzymatic and cell-based assays used to determine the potency of **Ji-101** against VEGFR2, EphB4, and PDGFR are not available in the provided search results. However, a general methodology for such assays would typically involve:

Enzymatic Assays: Recombinant kinase domains of VEGFR2, EphB4, and PDGFR are
incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying
concentrations of **Ji-101**. The kinase activity is measured by quantifying the amount of
phosphorylated substrate, often using methods like radioisotope incorporation, fluorescence
polarization, or luminescence-based assays. IC50 values are then calculated.



Cell-Based Assays: Cells that endogenously or exogenously express the target receptors
 (e.g., HUVECs for VEGFR2) are treated with their respective ligands (e.g., VEGF) to
 stimulate receptor phosphorylation. The cells are co-incubated with varying concentrations of
 Ji-101. The level of receptor autophosphorylation is then assessed using techniques such as
 Western blotting or ELISA.

In Vivo Xenograft Studies

The preclinical efficacy of **Ji-101** was evaluated in a mouse xenotransplant model:

- Cell Line: MDA-MB-231 human breast cancer cells were used.
- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were subcutaneously injected with MDA-MB-231 cells.
- Treatment Groups: Once tumors reached a specified size, mice were randomized into treatment groups, which included vehicle control, **Ji-101** alone, paclitaxel alone, and the combination of **Ji-101** and paclitaxel.
- Dosing and Administration: The specific doses and schedules for Ji-101 and paclitaxel were
 not detailed in the provided abstracts. Ji-101 is an oral agent.
- Efficacy Endpoints: Tumor growth was monitored regularly by caliper measurements. At the end of the study, tumors were excised and weighed.
- Toxicity Assessment: Animal body weight and general health were monitored throughout the study.

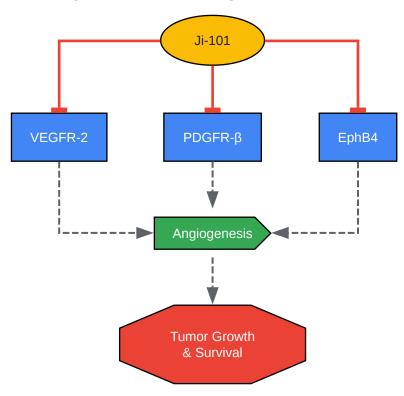
Phase 1/2 Clinical Trial (NCT00842335) Protocol Outline

- Study Design: An open-label, dose-escalation study to determine the maximum tolerated dose (MTD) of Ji-101.
- Patient Population: Patients with advanced solid tumors.
- Dose Escalation Cohorts: Patients were enrolled in cohorts receiving escalating doses of Ji-101 (100 mg, 200 mg, 400 mg QD, and 200 mg BID).



- Treatment Cycle: 28-day treatment cycles.
- Primary Objective: To determine the MTD of Ji-101.
- Secondary Objectives: To assess safety, tolerability, pharmacokinetics, and preliminary antitumor activity.
- Assessments: Safety was monitored through adverse event reporting and laboratory tests.
 Tumor responses were evaluated using RECIST criteria. Pharmacokinetic and pharmacodynamic analyses were also performed.

Visualizations Signaling Pathway Inhibition by **Ji-101**

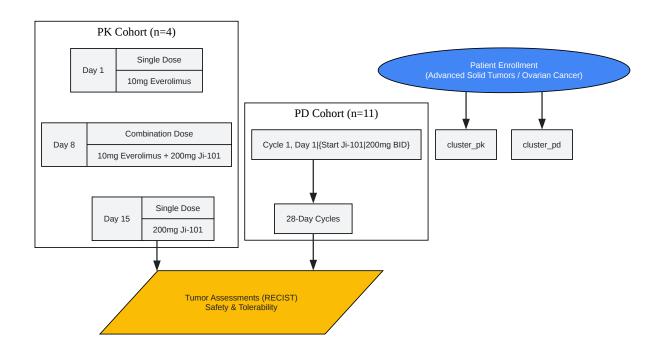


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Caption: Mechanism of action of **Ji-101**, inhibiting key pro-angiogenic pathways.

Clinical Trial Workflow (NCT01149434)





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Caption: Workflow for the pilot study of **Ji-101** (NCT01149434).

Conclusion

Ji-101 is a selective, oral multi-kinase inhibitor that targets key pathways in tumor angiogenesis. Its unique inhibition of EphB4, in addition to VEGFR-2 and PDGFR-β, offers a novel approach to anti-angiogenic therapy. Preclinical studies demonstrated its potency and efficacy, particularly in combination with chemotherapy. While early clinical trials established a manageable safety profile, they did not show significant single-agent or combination efficacy in heavily pre-treated patient populations, leading to the discontinuation of its development in those settings.[7] Nevertheless, the data generated for **Ji-101** provide valuable insights into the therapeutic targeting of the tumor microenvironment and may inform the development of future



anti-angiogenic agents. Further studies in less refractory patient populations or in combination with other targeted agents or immunotherapies could potentially unveil the full therapeutic value of this class of compounds.

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References

- 1. JI-101 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. A pilot study of JI-101, an inhibitor of VEGFR-2, PDGFR-β, and EphB4 receptors, in combination with everolimus and as a single agent in an ovarian cancer expansion cohort PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Abstract B11: Preclinical and preliminary phase 1 trial results of JI-101: A novel, oral tyrosine kinase inhibitor that selectively targets VEGFR2, EphB4, and PDGFR | Semantic Scholar [semanticscholar.org]
- 6. A Phase 1/2, Open-Label, Dose-Escalation Study of JI-101, in Patients With Advanced Solid Tumors [clin.larvol.com]
- 7. researchgate.net [researchgate.net]
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